1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
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Overview
Description
1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a heterocyclic compound featuring a bromopyridine moiety attached to a cyclobutane ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 6-bromopyridine derivatives with cyclobutanone and cyanide sources under controlled conditions. Common reagents include bromopyridine, cyclobutanone, and potassium cyanide. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on kinase pathways or interact with DNA to exert its effects .
Comparison with Similar Compounds
1-(6-Bromopyridin-2-yl)ethan-1-one: Similar structure but with an ethanone group instead of a cyclobutane ring.
2-Bromo-6-methylpyridine: Similar bromopyridine moiety but lacks the cyclobutane and nitrile groups.
Uniqueness: 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is unique due to its combination of a bromopyridine moiety with a cyclobutane ring and a nitrile group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-1-2-8(13-9)10(6-12)4-7(14)5-10/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANXBKVNSXVTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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